molecular formula C17H16FNO2 B2510722 N-[2-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide CAS No. 2411274-23-0

N-[2-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide

Cat. No.: B2510722
CAS No.: 2411274-23-0
M. Wt: 285.318
InChI Key: VHYGZBYFNZZCDU-UHFFFAOYSA-N
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Description

N-[2-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide is a synthetic organic compound with the molecular formula C17H16FNO2 and a molecular weight of 285.318 g/mol. This compound is characterized by the presence of a fluoro-substituted phenoxy group and an amide linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide typically involves the reaction of 3-fluoro-4-phenoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoro and phenoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted phenoxy oxides, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide include other fluoro-substituted phenoxy amides and related derivatives. Examples include:

  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl
  • 2-Fluoroisobutyrfentanyl

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the prop-2-enamide group. These structural features confer unique chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-2-17(20)19-11-10-13-8-9-16(15(18)12-13)21-14-6-4-3-5-7-14/h2-9,12H,1,10-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYGZBYFNZZCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CC(=C(C=C1)OC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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